![molecular formula C16H11F3N2O2 B2440618 1-methyl-3-[3-(trifluoromethyl)phenoxy]-2(1H)-quinoxalinone CAS No. 338774-65-5](/img/structure/B2440618.png)
1-methyl-3-[3-(trifluoromethyl)phenoxy]-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The mechanism of action for 1-methyl-3-[3-(trifluoromethyl)phenoxy]-2(1H)-quinoxalinone is not fully understood, but it is believed to work by activating the Rev-ErbA protein. This protein is involved in regulating various metabolic processes in the body, including glucose and lipid metabolism. By activating this protein, this compound may be able to improve metabolic activity and increase energy expenditure.
Biochemical and Physiological Effects:
In addition to its potential metabolic benefits, this compound has also been shown to have other biochemical and physiological effects. Studies have shown that this compound can increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, which may help to improve overall cellular health. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it a potential candidate for the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-methyl-3-[3-(trifluoromethyl)phenoxy]-2(1H)-quinoxalinone for lab experiments is its selectivity. This compound has been shown to have minimal off-target effects, making it a useful tool for studying specific metabolic pathways and processes. However, one limitation of this compound is its relatively short half-life in vivo, which may make it difficult to study long-term effects or use in clinical settings.
Future Directions
There are several potential future directions for research involving 1-methyl-3-[3-(trifluoromethyl)phenoxy]-2(1H)-quinoxalinone. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and diabetes. Additionally, this compound may have applications in the treatment of fatigue and other related conditions. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis method for 1-methyl-3-[3-(trifluoromethyl)phenoxy]-2(1H)-quinoxalinone involves several steps and requires advanced knowledge of organic chemistry. The first step involves the reaction of 3-bromoanisole with trifluoromethyl ketone to produce 3-(trifluoromethyl)phenol. This intermediate is then reacted with 2-aminoacetophenone to produce the final product, this compound. The synthesis of this compound is complex and requires careful control of reaction conditions to ensure high yield and purity.
Scientific Research Applications
1-methyl-3-[3-(trifluoromethyl)phenoxy]-2(1H)-quinoxalinone has been extensively studied in laboratory settings and has shown promising results in various areas of research. One of the most significant applications of this compound is in the field of metabolism and obesity. Studies have shown that this compound can increase metabolic activity in skeletal muscle cells, leading to improved glucose and lipid metabolism. This compound has also been shown to increase endurance in animal models, making it a potential candidate for the treatment of fatigue and other related conditions.
properties
IUPAC Name |
1-methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c1-21-13-8-3-2-7-12(13)20-14(15(21)22)23-11-6-4-5-10(9-11)16(17,18)19/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZXWIAWZYIMJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)OC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.